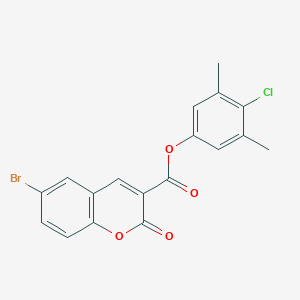![molecular formula C18H20BrNO2 B15041126 2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B15041126.png)
2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound that features a brominated phenoxy group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 2-bromo-4-methylphenol with an appropriate acylating agent to form the phenoxyacetamide structure. This is followed by the introduction of the N-[2-(propan-2-yl)phenyl] group through a substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety may also play a role in binding to proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methylphenoxyacetic acid
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 2-(2-(4-bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20BrNO2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)14-6-4-5-7-16(14)20-18(21)11-22-17-9-8-13(3)10-15(17)19/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChI Key |
CNFRDRBALOZGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (2Z)-5-amino-3-oxo-7-(pyridin-3-yl)-2-(pyridin-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15041055.png)
![Ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15041064.png)
![Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15041070.png)
![N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B15041074.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15041088.png)
![2-[1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B15041090.png)
![3-[Hydroxy(piperidin-1-ylmethyl)phosphoryl]propanoic acid](/img/structure/B15041098.png)
![(5Z)-2-anilino-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B15041102.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B15041111.png)

![(2E)-N-(3-chlorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15041119.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)benzamide](/img/structure/B15041123.png)
![(2E)-N-(2-bromophenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B15041132.png)
![Ethyl 1-(4-bromophenyl)-5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15041137.png)
